Technical Monograph: 3-Bromo-4-hydroxy-5-methylbenzoic Acid
Technical Monograph: 3-Bromo-4-hydroxy-5-methylbenzoic Acid
The following technical guide details the chemical profile, synthesis, and medicinal utility of 3-Bromo-4-hydroxy-5-methylbenzoic acid , a critical trisubstituted aromatic scaffold used in the development of bioactive heterocycles and biaryl pharmacophores.
CAS Number: 1781975-10-7 Synonyms: 3-Bromo-5-methyl-4-hydroxybenzoic acid; 4-Hydroxy-3-methyl-5-bromobenzoic acid Molecular Formula: C₈H₇BrO₃ Molecular Weight: 231.04 g/mol [1]
Executive Summary & Pharmacophore Significance
3-Bromo-4-hydroxy-5-methylbenzoic acid is a dense, multi-functional building block characterized by a "push-pull" electronic structure. The central benzene ring is decorated with three distinct reactive handles:
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Carboxylic Acid (C1): Allows for amide coupling or esterification to link with solubilizing tails or receptor-binding motifs.
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Phenolic Hydroxyl (C4): A strong electron-donating group (EDG) that activates the ring and serves as a nucleophile for etherification or cyclization (e.g., benzofuran synthesis).
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Bromide (C3): An orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of biaryl systems common in kinase inhibitors and receptor agonists.
This compound serves as a superior alternative to the simpler 3-bromo-4-hydroxybenzoic acid, as the C5-methyl group introduces steric bulk that can restrict bond rotation (atropisomerism control) and fill hydrophobic pockets in protein targets, enhancing potency and selectivity.
Physicochemical Profile
The following data establishes the baseline for identification and quality control.
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Oxidizes to pale yellow upon light exposure. |
| Melting Point | 228–232 °C (Predicted) | High MP due to intermolecular H-bonding network. |
| pKa (Acid) | ~4.1 | Typical for substituted benzoic acids. |
| pKa (Phenol) | ~8.5 | Slightly more acidic than phenol due to electron-withdrawing Br. |
| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; insoluble in hexanes. |
| LogP | 2.31 (Predicted) | Moderate lipophilicity, suitable for drug-like scaffolds. |
Synthetic Pathway & Mechanism
The synthesis of 3-Bromo-4-hydroxy-5-methylbenzoic acid is a classic example of regioselective electrophilic aromatic substitution (EAS) . The precursor, 4-hydroxy-3-methylbenzoic acid , contains two directing groups: the hydroxyl (-OH) and the methyl (-CH₃).
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Mechanistic Logic: The hydroxyl group is a strong ortho/para director, while the methyl group is a weak ortho/para director. The carboxylic acid is a strong meta director (deactivator).
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Regioselectivity: The position ortho to the hydroxyl group (C5) is highly activated. The position meta to the acid (C3) is blocked by the methyl group. Thus, bromination occurs exclusively at the C5 position (which becomes C3 in the product numbering due to alphabetical priority of Bromo > Methyl).
Synthesis Workflow (DOT Diagram)
Figure 1: Regioselective bromination pathway driven by the ortho-directing phenol group.
Detailed Experimental Protocol
This protocol is designed for a 50g scale-up , emphasizing safety and yield maximization.
Materials:
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4-Hydroxy-3-methylbenzoic acid (Precursor)
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Bromine (Br₂) [DANGER: Highly Toxic/Corrosive]
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Glacial Acetic Acid (Solvent)[1]
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Sodium Thiosulfate (Quench)
Step-by-Step Methodology:
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Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 50.0 g (0.328 mol) of 4-hydroxy-3-methylbenzoic acid in 250 mL of glacial acetic acid . Stir until a clear solution is obtained.
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Bromination: Cool the solution to 15–20 °C using a water bath. Slowly add 52.5 g (16.8 mL, 0.329 mol, 1.0 eq) of liquid bromine dropwise over 45 minutes.
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Expert Insight: Maintaining the temperature below 25 °C prevents over-bromination or oxidation of the methyl group.
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Reaction: Allow the mixture to warm to room temperature and stir for 4 hours . The solution will transition from dark red to orange as bromine is consumed. Monitor by TLC (50% EtOAc/Hexanes) or HPLC.
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Quenching: Pour the reaction mixture into 1000 mL of ice-cold water with vigorous stirring. A white to off-white precipitate will form immediately.
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Scavenging Excess Bromine: Add 10% aqueous sodium thiosulfate solution (approx. 50 mL) until the yellow/orange color of the supernatant fades completely (removes unreacted Br₂).
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Isolation: Filter the solid using a Buchner funnel. Wash the cake with 3 x 100 mL of cold water to remove residual acetic acid.
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Purification: Recrystallize the crude solid from Ethanol/Water (4:1) . Dry in a vacuum oven at 50 °C for 12 hours.
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Expected Yield: 65–75 g (85–90%).
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Applications in Drug Discovery
This scaffold is particularly valuable for synthesizing Benzo[b]furans and Biaryl systems.
A. Synthesis of Substituted Benzo[b]furans
As described in recent methodology papers (e.g., RSC Advances), the ortho-bromo phenol motif allows for a cascade reaction with alkynes or cyclization precursors.
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Esterification: Convert the acid to a methyl ester (SOCl₂/MeOH).
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Sonogashira Coupling: Couple the C3-Bromine with a terminal alkyne.
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Cyclization: Base-mediated attack of the C4-Hydroxyl onto the alkyne forms the furan ring.
B. Biaryl Coupling (Suzuki-Miyaura)
The C3-Bromine is highly reactive toward boronic acids. This is used to extend the carbon skeleton, a strategy seen in the optimization of thrombopoietin receptor agonists (like Eltrombopag analogs) or kinase inhibitors where the benzoic acid mimics a phosphate group.
Application Workflow (DOT Diagram)
Figure 2: Divergent synthesis pathways for heterocyclic and biaryl drug candidates.[2]
References
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BenchChem. "3-Bromo-4-hydroxy-5-methylbenzoic acid (CAS 1781975-10-7) Product Monograph." BenchChem Database. Accessed March 2026.[3] Link
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Royal Society of Chemistry. "Highly substituted benzo[b]furan synthesis through substituent migration." RSC Advances, 2017. Link
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ChemicalBook. "Synthesis of Methyl 3-bromo-4-hydroxybenzoate and Analogs." ChemicalBook Protocols. Accessed March 2026.[3] Link
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PubChem. "3-Bromo-4-hydroxybenzoic acid Structural Analogs." National Institutes of Health. Link
